molecular formula C19H23N3O3 B2686155 (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 431937-91-6

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B2686155
CAS No.: 431937-91-6
M. Wt: 341.411
InChI Key: ZWRSERZCZBTUSP-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are exceptionally mild and functional group tolerant . The synthesis might also involve a stirred solution of 3-dimethylamino-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester and α-furan-2-yl-methylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex. The crystal structure of a similar compound, 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester, has been studied . The dihedral angles between the benzene ring, carboxyl group, and the furan ring are 61.0(1)°, 66.2(3)°, and 86.3(3)° respectively .

Scientific Research Applications

Catalysis in Organic Reactions

The compound has been explored in the context of catalyzing organic reactions. For instance, aminotroponate zinc complexes have been utilized as catalysts in the intramolecular hydroamination of alkenes and alkynes, demonstrating good catalytic activities at elevated temperatures (Meyer et al., 2006).

Antitumor and Antiviral Properties

There is significant research into the antitumor and antiviral properties of compounds structurally similar to (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide. For example, amino-substituted dibenz[de,h]isoquinoline-1,3-diones, which share structural similarities, have shown potent antitumor activity in vitro and in vivo against various cancer cell lines (Sami et al., 1995).

Diagnostic Imaging in Alzheimer's Disease

Compounds with structural similarities have been used in the diagnostic imaging of Alzheimer's disease. Specifically, derivatives have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).

Antibacterial, Antiurease, and Antioxidant Activities

Some derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. A study involving ethyl N′-furan-2-carbonylbenzohydrazonate, which is structurally related, demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds with structural similarities have been a subject of research. For example, studies on the synthesis of benzo[b][1,6]naphthyridine derivatives and their cytotoxic activities offer insights into the chemical behavior and potential therapeutic uses of these compounds (Deady et al., 2003).

Properties

IUPAC Name

N-[(Z)-3-[2-(dimethylamino)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-6-8-15(9-7-14)18(23)21-17(13-16-5-4-12-25-16)19(24)20-10-11-22(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRSERZCZBTUSP-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.